4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol
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Overview
Description
4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is a heterocyclic aromatic compound with the molecular formula C10H8ClN3O. This compound features a pyrimidine ring substituted with an amino group at position 4, a chlorophenyl group at position 5, and a hydroxyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of 4-amino-5-(4-chlorophenyl)pyrimidine-2-carboxylic acid under acidic conditions. Another method includes the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by cyclization with formamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .
Scientific Research Applications
4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol: Known for its antimicrobial properties.
4-Amino-5-(4-bromophenyl)pyrimidin-2-ol: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
CAS No. |
93484-97-0 |
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Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-amino-5-(4-chlorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-13-10(15)14-9(8)12/h1-5H,(H3,12,13,14,15) |
InChI Key |
UWRNHXMRIXESEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)N=C2)N)Cl |
Origin of Product |
United States |
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